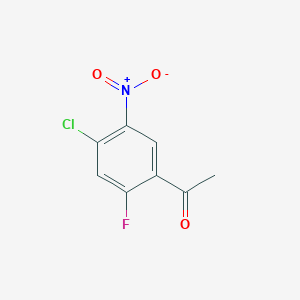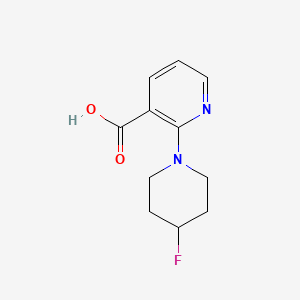
2-(4-Fluoropiperidin-1-yl)nicotinic acid
描述
“2-(4-Fluoropiperidin-1-yl)nicotinic acid” is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluoropiperidin-1-yl)nicotinic acid” were not found, there are related studies on the synthesis of nicotinic acid derivatives. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities . Another study discussed the preparation process for 2-Chloronicotinic acid .科学研究应用
Synthesis of Piperidine Derivatives
2-(4-Fluoropiperidin-1-yl)nicotinic acid: is a valuable precursor in synthesizing a wide range of piperidine derivatives. These derivatives are crucial in designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for intra- and intermolecular reactions that lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, expanding the repertoire of synthetic medicinal chemistry.
Pharmacological Applications
The piperidine moiety of 2-(4-Fluoropiperidin-1-yl)nicotinic acid plays a significant role in the pharmaceutical industry. Piperidine derivatives have been identified in various pharmacological applications, including the discovery and biological evaluation of potential drugs . This compound can be used to synthesize biologically active piperidines that contribute to the development of new therapeutic agents.
Anti-inflammatory and Analgesic Agents
Nicotinic acid derivatives, including 2-(4-Fluoropiperidin-1-yl)nicotinic acid , have shown efficacy in treating inflammatory conditions. Some derivatives have been synthesized with anti-inflammatory and analgesic properties, providing excellent results and enabling their use within this class of drugs . This highlights the compound’s potential in developing new anti-inflammatory and pain-relief medications.
Cardiovascular Disease Treatment
Nicotinic acid and its derivatives have been long recognized for their ability to influence lipoprotein and blood lipid levels2-(4-Fluoropiperidin-1-yl)nicotinic acid could be utilized in designing novel drugs that act via the niacin receptor, potentially offering new therapeutic options in treating dyslipidemia and preventing cardiovascular diseases .
Neurodegenerative Disease Research
Research has indicated that certain nicotinic acid derivatives may be effective against Alzheimer’s disease. As such, 2-(4-Fluoropiperidin-1-yl)nicotinic acid could serve as a starting point for developing compounds that target neurodegenerative diseases, offering hope for new treatments .
Kidney Disease Management
Nicotinic acid derivatives have also been implicated in the management of kidney diseases. The biochemical pathways influenced by these compounds, including 2-(4-Fluoropiperidin-1-yl)nicotinic acid , could lead to improved treatments for various renal conditions .
Spectroscopic Studies
The compound’s unique structure makes it suitable for spectroscopic studies, which are essential in understanding the interaction of drugs at the molecular level. Such studies can provide insights into the compound’s behavior in biological systems and its potential interactions with other molecules .
Drug Design and Discovery
Finally, 2-(4-Fluoropiperidin-1-yl)nicotinic acid is an important scaffold in drug discovery. Its structural features allow for the exploration of novel drug candidates with specific targeting mechanisms, contributing to the advancement of personalized medicine .
作用机制
Target of action
Niacin primarily targets the Niacin Receptors (NIACR), which are G protein-coupled receptors expressed in adipose tissue and immune cells .
Mode of action
Upon binding to its receptors, niacin triggers a series of intracellular reactions, leading to the inhibition of lipolysis (the breakdown of fats) and the release of prostaglandins, which have vasodilatory effects .
Biochemical pathways
Niacin is involved in various biochemical pathways as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of niacin are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted through urine .
Result of action
The molecular and cellular effects of niacin’s action include improved lipid profiles (lowering of triglycerides and LDL cholesterol, and increase in HDL cholesterol), and potential anti-inflammatory and antioxidant effects .
Action environment
The action, efficacy, and stability of niacin can be influenced by various factors, including the individual’s overall health, diet, and the presence of other medications .
属性
IUPAC Name |
2-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-3-6-14(7-4-8)10-9(11(15)16)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQCNRXTTBZLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoropiperidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



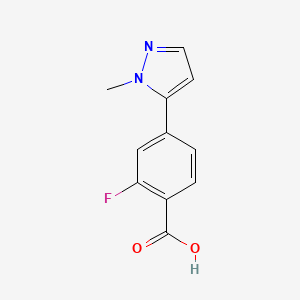
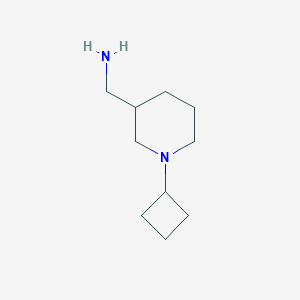
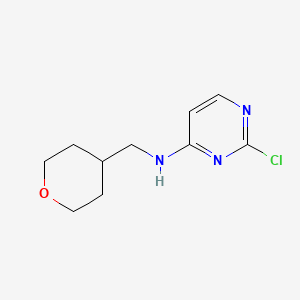
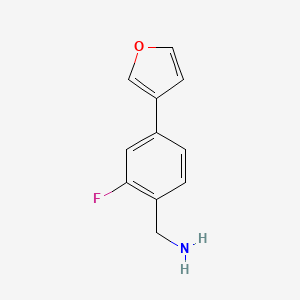
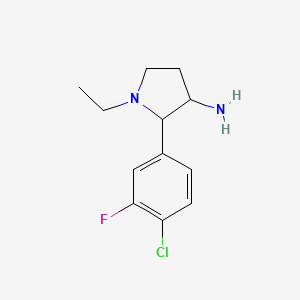
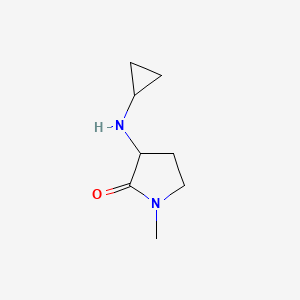
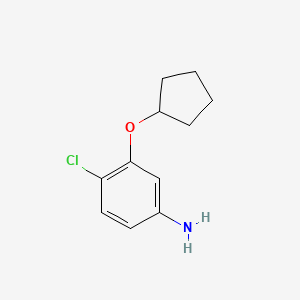
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)

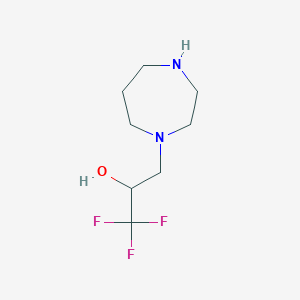

![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)

